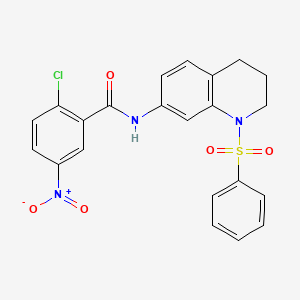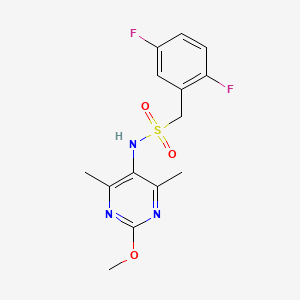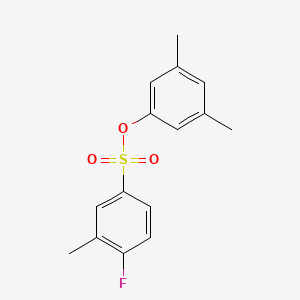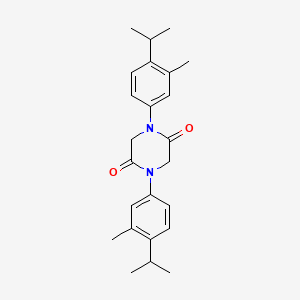
2-Phenyl-3-prop-2-enoxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of phenolic compounds like “2-Phenyl-3-prop-2-enoxypropanoic acid” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C12H14O3. The structure of a molecule affects its strength as an acid or base. Factors such as the strengths of acids and bases vary over many orders of magnitude, and the structural and electronic factors control the acidity or basicity of a molecule .Chemical Reactions Analysis
Phenolic compounds like “this compound” undergo various chemical reactions. These include modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .Physical and Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation are defined by their diverse chemical structure .科学的研究の応用
Renewable Building Blocks for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally similar to 2-Phenyl-3-prop-2-enoxypropanoic acid, has been explored as a renewable building block for polybenzoxazine synthesis. This approach offers a sustainable alternative to phenol for enhancing the reactivity of –OH bearing molecules toward benzoxazine ring formation, leading to materials with promising thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).
Coordination Chemistry for Novel Materials
2-(2-Carboxyphenoxy)terephthalic acid, another analogue, has been utilized as a versatile building block in coordination chemistry to generate a series of novel coordination compounds. These compounds exhibit a wide structural diversity and have potential applications in luminescence sensing and magnetism, demonstrating the utility of phenyl-substituted propanoic acids in the development of new materials (Jinzhong Gu et al., 2017).
Photopolymerization and Biomedical Applications
Photopolymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate, involving a compound with a phenyl group similar to this compound, has been studied for its rapid polymerization into hydrogels. This process maintains high cell viability, highlighting its significance in the encapsulation of living cells for biomedical applications (Benjamin D Fairbanks et al., 2009).
Heterocyclic Compound Synthesis
3-(4-Phenyl) benzoyl propionic acid has been used as a starting material for synthesizing various heterocyclic compounds, such as furanones, pyrrolinones, and quinazolinones. This research underscores the role of phenyl-substituted propanoic acids in synthetic organic chemistry, offering pathways to diverse heterocyclic structures (A. Y. Soliman et al., 2010).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Biochemical Pathways
Similar compounds, such as 3-phenyl-2-propene compounds, have been shown to undergo oxidation, resulting in various products including benzaldehyde, benzoic acid, and epoxide . These products result from the oxidation of the carbon-carbon double bond .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function.
将来の方向性
The catalytic reduction of carboxylic acid derivatives, such as “2-Phenyl-3-prop-2-enoxypropanoic acid”, has witnessed rapid development in recent years. Both heterogeneous and homogeneous catalysts can promote these reactions. Future research will likely focus on understanding the mechanistic aspects of the catalytic hydrogenation .
生化学分析
Biochemical Properties
The biochemical properties of 2-Phenyl-3-prop-2-enoxypropanoic acid are not yet fully understood. It is known that phenylpropanoids, a group of compounds to which this compound belongs, are derived from the carbon backbone of amino acids phenylalanine and tyrosine . They serve as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds have important functions including plant defense and structural support .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Phenolic compounds, which include phenylpropanoids, have been shown to exert their pharmacological actions mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. It is known that the phenylpropanoid pathway serves as the starting point for the biosynthesis of a wide range of organic compounds .
特性
IUPAC Name |
2-phenyl-3-prop-2-enoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-8-15-9-11(12(13)14)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIMAMPHOMQCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2766684.png)




![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)



![3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2766703.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)


